molecular formula C10H6Cl2N2O B1486845 6-(2,4-Dichlorophenyl)pyrimidin-4-ol CAS No. 1701865-41-9

6-(2,4-Dichlorophenyl)pyrimidin-4-ol

Cat. No.: B1486845
CAS No.: 1701865-41-9
M. Wt: 241.07 g/mol
InChI Key: RUISHJMFWJOJCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-(2,4-Dichlorophenyl)pyrimidin-4-ol, often involves the use of microwave techniques . For instance, a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and morpholine was refluxed in ethanol for 2 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine atoms in positions 4 and 6 . The structure of similar pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis and modification of 6-(2,4-Dichlorophenyl)pyrimidin-4-ol and its derivatives have been a focal point in medicinal chemistry due to their promising biological activities. The compound has been modified to form various derivatives, showcasing the versatility and significance of this compound in drug design and pharmacology. For instance, a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized, displaying significant anti-inflammatory and analgesic activities. The nature of the substituent, especially the chlorophenyl substitution, was found to play a crucial role in these activities, underscoring the importance of structural modifications in enhancing biological responses (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Anticancer Properties

Pyrimidine derivatives, when combined with other molecular structures like thiazolidin-4-one, have shown potential as anticancer agents. Compounds synthesized from 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine have been screened for in vitro anticancer activities and displayed notable growth inhibition, especially against lung cancer cell lines. Molecular docking studies further supported their potential as lead compounds for developing new anticancer agents, indicating the significant role of this compound derivatives in cancer therapy (M. Rashid, A. Husain, M. Shaharyar, Ravinesh Mishra, A. Hussain, & O. Afzal, 2014).

Pharmacological Significance in Antihypertensive Activity

The pharmacological significance of this compound derivatives extends to cardiovascular health, as evidenced by the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives. These compounds were found to lower blood pressure in hypertensive rats, suggesting their potential use in managing hypertension (L. Bennett, C. J. Blankley, R. W. Fleming, R. Smith, & D. Tessman, 1981).

Applications in Nonlinear Optics

The compound and its derivatives also exhibit significant applications beyond the biomedical field, such as in nonlinear optics (NLO). Structural analyses, vibrational studies, and photophysical properties assessments of phenyl pyrimidine derivatives highlighted their considerable NLO character, recommending them for optoelectronic applications, and indicating the broad scope of applications for these compounds (A. Hussain et al., 2020).

Biochemical Analysis

Biochemical Properties

6-(2,4-Dichlorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydrofolate reductase, an enzyme involved in the folate metabolic pathway. By inhibiting this enzyme, this compound can disrupt the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it has been observed to bind with certain receptor proteins, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydrofolate reductase, which leads to a decrease in the production of tetrahydrofolate, a crucial cofactor in nucleotide synthesis . This inhibition results in the disruption of DNA synthesis and cell proliferation. Additionally, this compound can bind to receptor proteins, altering their conformation and activity, which in turn affects downstream signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It primarily affects the folate metabolic pathway by inhibiting dihydrofolate reductase, leading to reduced synthesis of nucleotides . This inhibition can result in altered levels of metabolites and changes in metabolic flux. Additionally, this compound can influence other metabolic pathways by interacting with enzymes involved in amino acid and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for specific binding proteins and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and DNA replication . In the mitochondria, it can affect mitochondrial function and energy production by interacting with mitochondrial enzymes .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUISHJMFWJOJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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